molecular formula C8H16N2 B059664 N-(Pyrrolidin-2-ylmethyl)cyclopropanamine CAS No. 1226215-03-7

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine

Cat. No. B059664
CAS RN: 1226215-03-7
M. Wt: 140.23 g/mol
InChI Key: QVTRSGQKTOVAAA-UHFFFAOYSA-N
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Description

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C8H16N2 . It’s used for research purposes.


Molecular Structure Analysis

The molecular structure of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine consists of a cyclopropane ring attached to a pyrrolidine ring via a methylene bridge . The molecular weight of this compound is 140.23 g/mol.


Physical And Chemical Properties Analysis

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine has a molecular weight of 140.23 g/mol. It has a complexity of 110 and a topological polar surface area of 24.1 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine can be used in the synthesis of N-(pyridin-2-yl)amides, which are compounds with significant biological and therapeutic value. The synthesis process involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene, providing a mild and metal-free method .

Formation of 3-Bromoimidazo[1,2-a]pyridines

This compound also plays a role in the formation of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions. These structures are valuable due to their versatile medicinal applications and can be further transformed into other skeletons .

Pharmacological Research

Due to its structural similarity to pyrrolidine and cyclopropane derivatives, N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is of interest in pharmacological research. It may serve as a pharmacophore, a part of a molecule responsible for its biological activity, in the development of new medications.

Toxicological Studies

The compound’s potential toxic effects are also a subject of scientific investigation. Understanding its mechanism of action and biological activity can contribute to safety assessments in drug development.

Chemical Education and Training

In academic settings, the synthesis and reactions involving N-(Pyrrolidin-2-ylmethyl)cyclopropanamine can be used to teach advanced organic chemistry concepts, such as C–C bond cleavage and cyclization reactions .

properties

IUPAC Name

N-(pyrrolidin-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8(9-5-1)6-10-7-3-4-7/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTRSGQKTOVAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592615
Record name N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine

CAS RN

1226215-03-7
Record name N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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